molecular formula C21H32Cl2N2O2 B2418664 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1217850-88-8

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2418664
CAS No.: 1217850-88-8
M. Wt: 415.4
InChI Key: LVHIHTIYMTWRSN-UHFFFAOYSA-N
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Description

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique bicyclic structure and diverse functional groups. Its significance spans various scientific domains including medicinal chemistry, pharmacology, and industrial applications. This article delves into its synthesis, reactivity, applications, mechanism of action, and comparisons with structurally similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves multiple steps, typically starting from commercially available compounds.

  • Synthesis of bicyclo[2.2.1]heptan-2-ylmethanol: : This intermediate is prepared by the hydrogenation of norbornene followed by the reduction of the resulting norbornanol.

  • Preparation of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol: : This intermediate is synthesized through the alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol.

  • Coupling Reaction: : Finally, the two intermediates are coupled under basic conditions (e.g., using sodium hydride) to form the target compound.

Industrial Production Methods: Industrial-scale production often optimizes the aforementioned synthesis routes to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency, reduce costs, and meet environmental regulations.

Chemical Reactions Analysis

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes several chemical transformations:

Types of Reactions:
  • Oxidation: : The compound can be oxidized under mild conditions to form corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can lead to the formation of alcohol derivatives.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate or PCC in anhydrous conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in ethanol.

  • Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:
  • Oxidation: : Ketone or aldehyde derivatives.

  • Reduction: : Various alcohols depending on the degree of reduction.

  • Substitution: : Products with nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Explored in biochemical assays to study receptor interactions and signal transduction pathways.

  • Medicine: : Investigated for potential therapeutic effects, particularly in central nervous system disorders due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. Its bicyclic structure and piperazine moiety enable interaction with central nervous system receptors, potentially modulating neurotransmitter release or uptake.

Comparison with Similar Compounds

When compared with similar compounds, such as 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, its uniqueness lies in the specific substitution pattern and resultant pharmacological profile.

List of Similar Compounds:
  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

  • 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-bromophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O2.ClH/c22-19-2-1-3-20(12-19)24-8-6-23(7-9-24)13-21(25)15-26-14-18-11-16-4-5-17(18)10-16;/h1-3,12,16-18,21,25H,4-11,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIHTIYMTWRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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